N-(3,4-dimethoxybenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: is a complex organic compound with a unique structure that includes methoxy, fluorophenoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Introduction of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol under specific conditions to introduce the fluorophenoxy group.
Coupling with Pyridin-2-yl Group: The final step involves coupling the intermediate with pyridin-2-yl acetamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: can be compared with similar compounds such as:
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has similar methoxy groups but lacks the fluorophenoxy and pyridinyl groups.
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: This compound has a similar structure but lacks the fluorophenoxy group.
The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE lies in its combination of methoxy, fluorophenoxy, and pyridinyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H21FN2O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21FN2O4/c1-27-19-11-6-16(13-20(19)28-2)14-25(21-5-3-4-12-24-21)22(26)15-29-18-9-7-17(23)8-10-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
OBZNEORXLUJOFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.